(S)-3-(3-Fluorophenyl)pyrrolidine hydrochloride
Overview
Description
(S)-3-(3-Fluorophenyl)pyrrolidine hydrochloride, also known as (S)-3-(3-F-Phenyl)pyrrolidine HCl, is a chemical compound that has been widely used in scientific research. This compound belongs to the class of pyrrolidine derivatives and has shown promising results in various studies.
Mechanism of Action
The mechanism of action of (S)-3-(3-F-Phenyl)pyrrolidine HCl involves the inhibition of dopamine reuptake. This leads to an increase in dopamine levels in the brain, which can improve symptoms of neurological disorders such as Parkinson's disease and ADHD. The exact mechanism of action for its potential use as an antidepressant and antipsychotic agent is still under investigation.
Biochemical and Physiological Effects
(S)-3-(3-F-Phenyl)pyrrolidine HCl has been shown to have various biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which can improve symptoms of neurological disorders such as Parkinson's disease and ADHD. It has also been shown to have potential antidepressant and antipsychotic effects, although the exact mechanisms are still under investigation.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (S)-3-(3-F-Phenyl)pyrrolidine HCl in lab experiments is its specificity for dopamine transporters. This makes it a useful tool for studying the role of dopamine in various physiological and pathological processes. However, one limitation of using this compound is its potential toxicity. It has been shown to have toxic effects on dopaminergic neurons at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for research related to (S)-3-(3-F-Phenyl)pyrrolidine HCl. One area of future research is the development of more selective dopamine transporter inhibitors that have fewer toxic effects. Another area of future research is the investigation of its potential use as an antidepressant and antipsychotic agent. Further studies are needed to determine the exact mechanisms of action and potential therapeutic applications of this compound. Additionally, more research is needed to investigate the potential side effects and toxicity of (S)-3-(3-F-Phenyl)pyrrolidine HCl.
Conclusion
In conclusion, (S)-3-(3-F-Phenyl)pyrrolidine HCl is a promising compound that has shown potential therapeutic applications in various neurological disorders. Its specificity for dopamine transporters makes it a useful tool for studying the role of dopamine in various physiological and pathological processes. However, more research is needed to determine the exact mechanisms of action and potential therapeutic applications of this compound. Additionally, more research is needed to investigate the potential side effects and toxicity of (S)-3-(3-F-Phenyl)pyrrolidine HCl.
Scientific Research Applications
(S)-3-(3-F-Phenyl)pyrrolidine HCl has been extensively studied for its potential therapeutic applications. It has been shown to have activity as a dopamine transporter inhibitor, which makes it a potential treatment for various neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD). It has also been studied for its potential use as an antidepressant and antipsychotic agent.
properties
IUPAC Name |
(3S)-3-(3-fluorophenyl)pyrrolidine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN.ClH/c11-10-3-1-2-8(6-10)9-4-5-12-7-9;/h1-3,6,9,12H,4-5,7H2;1H/t9-;/m1./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYJQGVVTJUSCFM-SBSPUUFOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CC(=CC=C2)F.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1C2=CC(=CC=C2)F.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-(3-Fluorophenyl)pyrrolidine hydrochloride | |
CAS RN |
1384269-01-5 | |
Record name | Pyrrolidine, 3-(3-fluorophenyl)-, hydrochloride (1:1), (3S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1384269-01-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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